molecular formula C13H16FNO2 B13488334 Ethyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate

Ethyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B13488334
M. Wt: 237.27 g/mol
InChI Key: CEYHBABYDYDRGP-UHFFFAOYSA-N
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Description

Ethyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a 2-fluorophenyl substituent at the 4-position and an ethyl ester group at the 3-position. The pyrrolidine ring introduces conformational flexibility, while the fluorine atom on the phenyl ring modulates electronic properties and steric interactions.

Properties

IUPAC Name

ethyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-2-17-13(16)11-8-15-7-10(11)9-5-3-4-6-12(9)14/h3-6,10-11,15H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYHBABYDYDRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carboxyaldehyde Intermediate

A key intermediate in the synthesis of Ethyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate is 5-(2-fluorophenyl)-1H-pyrrole-3-carboxyaldehyde. According to patent WO2019131695A1, this intermediate can be prepared by formylation of 2-(2-fluorophenyl)-1H-pyrrole under basic conditions:

  • The reaction involves dissolving 2-(2-fluorophenyl)-1H-pyrrole in 4-methyltetrahydropyran.
  • Sodium hydride is added slowly under ice cooling to deprotonate the pyrrole.
  • Dimethylimidazolidinone is used as a co-solvent.
  • After stirring, aqueous sodium hydroxide solution is added, and the mixture is stirred overnight at room temperature.
  • The organic layer is separated and washed, followed by solvent evaporation and recrystallization using ethyl acetate and heptane to obtain the aldehyde intermediate.

Esterification to Form Ethyl Ester at the 3-Position

Data Table Summarizing Preparation Steps

Step Reaction Type Starting Material Reagents/Conditions Product/Intermediate Notes
1 Formylation 2-(2-fluorophenyl)-1H-pyrrole Sodium hydride, dimethylimidazolidinone, 4-methyltetrahydropyran, NaOH 5-(2-fluorophenyl)-1H-pyrrole-3-carboxyaldehyde Key intermediate for ring closure
2 Cyclization/Reductive amination Aldehyde intermediate Amine, reducing agent (e.g., BH3-Me2S) Pyrrolidine ring system Ring formation step
3 Esterification Pyrrolidine carboxylic acid or amide Ethanol + acid catalyst or ethyl chloroformate + base This compound Final ester formation

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Trans ethyl-1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylate (CAS: 874990-49-5)
  • Key Differences : Incorporates a benzyl group at the 1-position of the pyrrolidine ring.
  • Impact: Molecular Weight: Increases to 327.39 (vs. Steric Effects: The benzyl group introduces steric bulk, which may hinder interactions with flat binding pockets compared to the unsubstituted parent compound. Synthesis: Likely requires additional steps for benzyl group introduction, as seen in analogous protocols involving secondary amine reactions .
Ethyl 4,4-difluoropyrrolidine-3-carboxylate HCl (CAS: 1373502-70-5)
  • Key Differences : Replaces the 2-fluorophenyl group with 4,4-difluoro substitution on the pyrrolidine ring.
  • Physicochemical Properties: Lower molecular weight (217.63 as HCl salt) and higher polarity due to the absence of an aromatic ring, leading to reduced lipophilicity compared to the parent compound .
Ethyl-4-(4-fluorophenyl)-2-(4-morpholinyl)-6-phenyl-3-pyridinecarboxylate
  • Key Differences : Pyridine core instead of pyrrolidine, with para-fluorophenyl and morpholinyl substituents.
  • Impact :
    • Aromaticity : The pyridine ring’s planarity facilitates π-π stacking interactions, unlike the flexible pyrrolidine.
    • Solubility : The morpholinyl group enhances water solubility via hydrogen bonding, a feature absent in the parent compound .

Physicochemical Properties

Compound Molecular Weight Density (g/cm³) Boiling Point (°C) pKa
Ethyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate 265.29 (calc) 1.16 (predicted) ~400 (predicted) 7.61
Trans ethyl-1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylate 327.39 1.166 403.6 -
Ethyl 4,4-difluoropyrrolidine-3-carboxylate HCl 217.63 - - -

Biological Activity

Ethyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C13H16FN
  • Molecular Weight : Approximately 221.28 g/mol

Its structure includes an ethyl ester group and a fluorophenyl substituent, which enhances its lipophilicity and membrane permeability, critical factors for biological activity.

1. Anticancer Properties

Preliminary studies indicate that this compound exhibits anticancer properties . The compound's mechanism may involve the inhibition of specific enzymes or receptors associated with tumor growth. For instance, derivatives of pyrrolidine compounds have shown moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells .

Cell Line Cytotoxicity
Ovarian CancerModerate
Breast CancerLimited
Non-cancerous CellsLow Toxicity

2. Anti-inflammatory Effects

Research suggests that this compound may also possess anti-inflammatory properties . Its structural components allow it to interact with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This makes it a candidate for further exploration in treating inflammatory diseases.

3. Antiviral Activity

There are indications that this compound may exhibit antiviral activity , although specific viral targets and mechanisms remain to be fully elucidated. The presence of the fluorinated aromatic ring is believed to enhance binding affinity to viral proteins, thereby inhibiting viral replication processes.

The biological activity of this compound is hypothesized to involve interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation or inflammatory responses.
  • Receptor Modulation : It could modulate receptor activities related to pain and inflammation pathways.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of similar pyrrolidine derivatives:

  • Study on Anticancer Activity : A study assessed the cytotoxic effects of pyrrolidine derivatives against different cancer cell lines, demonstrating significant activity against ovarian cancer cells with IC50 values indicating moderate effectiveness .
  • Anti-inflammatory Research : Another investigation into pyrrolidine compounds highlighted their ability to reduce inflammation markers in vitro, suggesting a promising avenue for treating chronic inflammatory conditions .
  • Antiviral Studies : Preliminary data from antiviral assays suggest that compounds similar to this compound can inhibit viral replication in cultured cells, warranting further investigation into their potential as antiviral agents.

Q & A

Q. What are the common synthetic routes for Ethyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, such as cyclocondensation of substituted aldehydes with β-keto esters, followed by fluorophenyl group introduction. Key steps include:

  • Cyclocondensation : Use of ethyl acetoacetate and thiourea in ethanol under reflux with HCl catalysis (yield optimization via TLC monitoring) .
  • Fluorophenyl functionalization : Coupling reactions (e.g., Suzuki-Miyaura) to introduce the 2-fluorophenyl group, requiring Pd catalysts and controlled inert atmospheres .
  • Solvent selection : Ethanol or DMF for solubility and reactivity balance .
    Optimization : Adjusting temperature (reflux vs. room temperature), catalyst loading (e.g., 0.1–1 mol% Pd), and stoichiometry (1:1.2 molar ratio of reactants) improves yield .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Key characterization methods include:

  • NMR spectroscopy :
    • ¹H NMR : Identify substituent environments (e.g., aromatic protons at δ 7.00–7.34 ppm for fluorophenyl; pyrrolidine protons at δ 3.71 ppm) .
    • ¹³C NMR : Carbonyl carbons at ~170 ppm, fluorophenyl carbons at ~115–160 ppm .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+1]⁺ at m/z 328.2) .
  • X-ray crystallography : Resolve stereochemistry and conformation (e.g., sofa conformation of pyrrolidine ring) .

Q. Molecular Properties Table

PropertyValue/DescriptionSource
Molecular FormulaC₁₄H₁₆FNO₂
Molecular Weight261.29 g/mol
Density1.166 g/cm³
Boiling Point403.6°C (predicted)
pKa7.61 (predicted)

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational models be resolved?

  • Case Example : Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic conformational changes.
  • Methodology :
    • DFT calculations : Compare computed (B3LYP/6-31G*) vs. experimental δ values .
    • Variable-temperature NMR : Detect conformational flexibility (e.g., ring puckering) .
    • Crystallographic validation : Use X-ray data to confirm dominant conformers .

Q. What strategies improve yield in large-scale synthesis while maintaining enantiomeric purity?

  • Chiral resolution : Use chiral HPLC or diastereomeric salt formation (e.g., tartaric acid derivatives) .
  • Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed coupling steps .
  • Process optimization :
    • Continuous flow reactors : Enhance heat/mass transfer for exothermic steps .
    • In-line purification : Integrate scavenger resins to remove Pd residues .

Q. How can the compound’s pharmacological potential be assessed using in vitro assays?

  • Target identification : Screen against kinase panels (e.g., EGFR, VEGFR) via fluorescence polarization assays .
  • ADME profiling :
    • Solubility : Use shake-flask method in PBS (pH 7.4) .
    • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS .
  • Toxicity : MTT assay on HEK293 cells to determine IC₅₀ values .

Q. What computational approaches predict binding modes to biological targets?

  • Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2) .
  • MD simulations : Analyze stability of ligand-protein complexes (100 ns trajectories in GROMACS) .
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with fluorophenyl group) .

Q. How is conformational analysis performed using crystallographic data?

  • Ring puckering parameters : Apply Cremer-Pople coordinates to quantify pyrrolidine ring distortion .
  • Hydrogen bonding networks : Map N—H⋯S and C—H⋯O interactions driving crystal packing .
  • Comparative analysis : Overlay structures with analogs (e.g., ethyl 4-(4-chlorophenyl) derivatives) to assess fluorine’s steric/electronic effects .

Q. What are the challenges in refining X-ray diffraction data for this compound?

  • Disorder modeling : Address fluorophenyl group disorder using SHELXL’s PART instruction .
  • Twinned data : Apply HKLF 5 format in SHELXL for twin refinement (BASF parameter optimization) .
  • Validation tools : Use WinGX’s PARST for geometric parameter cross-checking .

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